

Application Notes and Protocols for Subcutaneous Administration of Danofloxacin in Cattle

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Compound of Interest

Compound Name: *Danifos*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous injection protocol for danofloxacin in cattle, intended for research and developmental purposes. The information is synthesized from publicly available data and is not a substitute for veterinary medical advice.

Introduction

Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against key bovine respiratory disease (BRD) pathogens, including *Mannheimia haemolytica* and *Pasteurella multocida*.^{[1][2][3][4]} It is formulated as a sterile injectable solution for subcutaneous use in beef cattle.^{[1][2]} This document outlines the established protocols for its subcutaneous administration, including dosage, pharmacokinetic profiles, and experimental procedures.

Dosage and Administration

Accurate dosing is critical for efficacy and safety. The subcutaneous administration of danofloxacin in cattle can follow either a single-dose or a multi-day therapy regimen.^{[1][2][5]}

Table 1: Danofloxacin Subcutaneous Dosing Regimens in Cattle

Therapy Type	Dosage	Frequency	Indication
Single-Dose Therapy	8 mg/kg of body weight	One-time injection	Treatment and control of BRD in cattle at high risk.[1][2]
Multi-Day Therapy	6 mg/kg of body weight	Two injections, 48 hours apart	Treatment of BRD.[1][2][3][6]

Administration Protocol:

- The administered dose volume should not exceed 15 mL per injection site.[1][2]
- The injection should be administered subcutaneously in the neck region.[2][5]

Pharmacokinetics

Danofloxacin is rapidly absorbed and highly bioavailable following subcutaneous injection in cattle.[1][2][5] It exhibits linear pharmacokinetics at doses between 1.25 to 10 mg/kg.[1][2] The drug distributes extensively throughout the body, with lung concentrations markedly exceeding those in plasma.[1][5] The apparent terminal elimination half-life ranges from 3 to 6 hours.[1][2][5]

Table 2: Pharmacokinetic Parameters of Danofloxacin in Cattle after Subcutaneous Administration

Parameter	Value	Conditions
C _{max} (Maximum Plasma Concentration)	0.23 ± 0.05 µg/mL	Following a single 1.25 mg/kg SC dose. [7] [8]
T _{max} (Time to C _{max})	0.8 - 1.3 hours	Following a single 1.25 mg/kg SC dose. [9]
Bioavailability (F%)	High	Following subcutaneous injection in the neck. [1] [2] [5]
Elimination Half-Life (T _{1/2})	3 - 6 hours	[1] [2] [5]
3.9 - 4.4 hours	Following a single 1.25 mg/kg SC dose. [9]	

Experimental Protocols

In Vivo Efficacy Study Protocol

This protocol outlines a typical experimental design for evaluating the efficacy of danofloxacin administered subcutaneously for the treatment of BRD in cattle.

Objective: To determine the efficacy of a specific danofloxacin subcutaneous injection protocol in treating naturally occurring BRD in cattle.

Materials:

- Danofloxacin sterile injectable solution (180 mg/mL)[\[1\]](#)[\[2\]](#)
- Sterile syringes and needles
- Animal weighing scales
- Clinical assessment tools (e.g., stethoscope, thermometer)
- Data recording sheets

Procedure:

- **Animal Selection:** Select beef cattle exhibiting clinical signs of BRD (e.g., fever, respiratory distress, depression).
- **Randomization:** Randomly assign cattle to either a treatment group (receiving danofloxacin) or a control group (receiving a placebo, e.g., sterile saline).
- **Pre-treatment Assessment:** Record baseline clinical scores, including rectal temperature, respiratory rate, and depression score for each animal.
- **Dosing and Administration:**
 - Accurately weigh each animal to determine the correct dose volume.
 - Administer danofloxacin subcutaneously according to the selected regimen (e.g., 8 mg/kg single dose or 6 mg/kg repeated at 48 hours).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Ensure the injection volume does not exceed 15 mL per site.[\[1\]](#)[\[2\]](#)
- **Post-treatment Monitoring:**
 - Conduct daily clinical assessments for a pre-determined period (e.g., 10-14 days).
 - Record any adverse reactions.
- **Data Analysis:**
 - Compare the clinical success rates between the treatment and control groups.
 - Statistically analyze changes in clinical scores over time.

Pharmacokinetic Study Protocol

This protocol describes a general procedure for determining the pharmacokinetic profile of danofloxacin in cattle following subcutaneous administration.

Objective: To characterize the plasma concentration-time profile of danofloxacin after a single subcutaneous injection in cattle.

Materials:

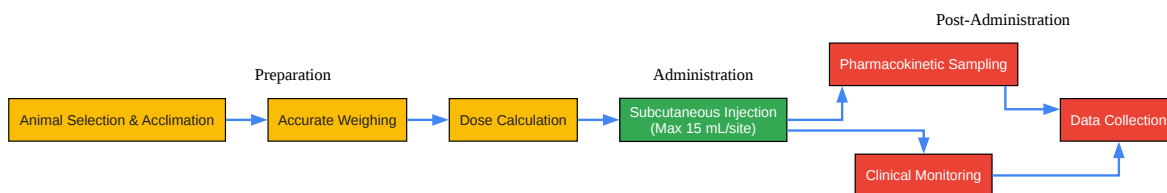
- Danofloxacin sterile injectable solution
- Catheters for blood collection
- Heparinized blood collection tubes
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., HPLC)

Procedure:

- **Animal Preparation:** Place an indwelling catheter in the jugular vein of each study animal for serial blood sampling.
- **Dosing:** Administer a single subcutaneous dose of danofloxacin at a specified concentration (e.g., 6 mg/kg).[1]
- **Blood Sampling:**
 - Collect blood samples at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration).
- **Plasma Separation:**
 - Centrifuge the blood samples to separate the plasma.
 - Store plasma samples at an appropriate temperature (e.g., -20°C or lower) until analysis.
- **Sample Analysis:**
 - Determine the concentration of danofloxacin in the plasma samples using a validated analytical method.
- **Pharmacokinetic Analysis:**

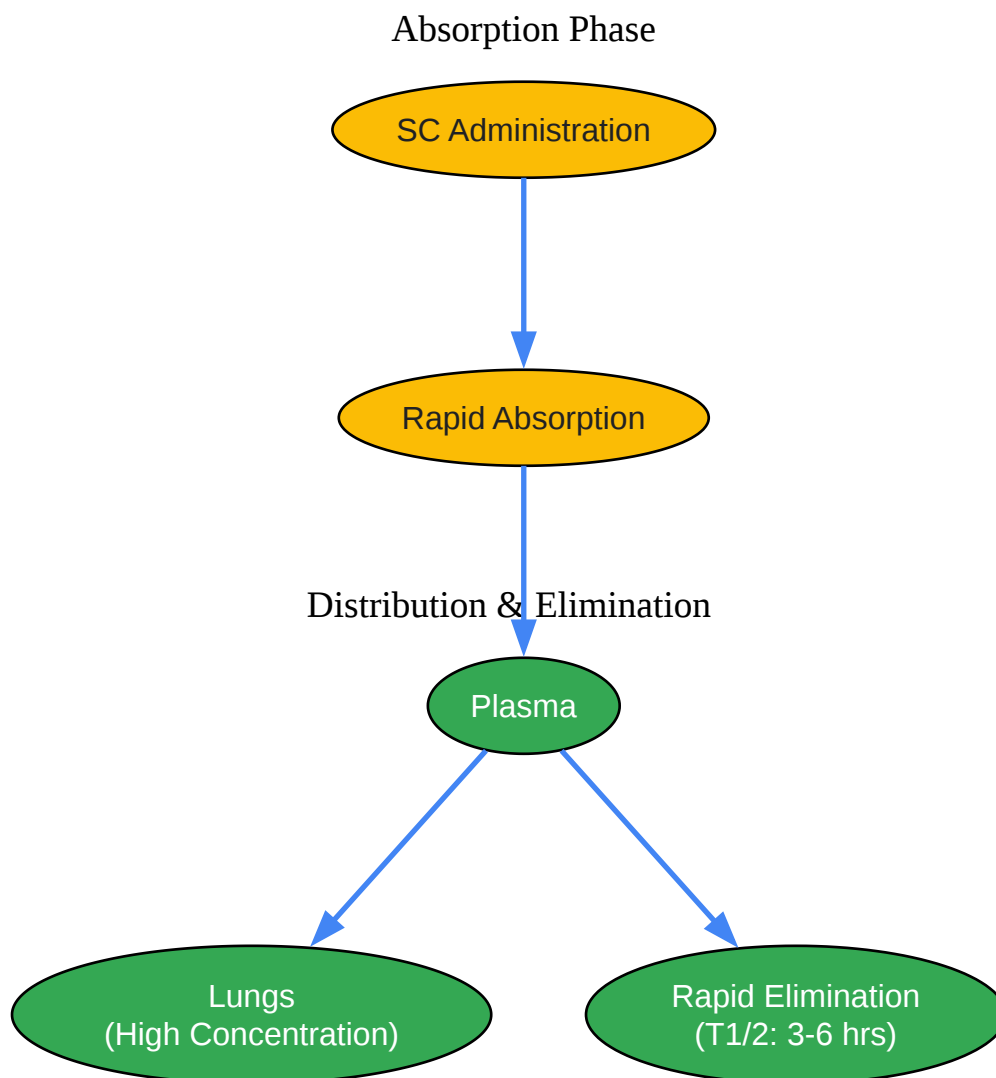
- Use appropriate software to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and elimination half-life.

Visualizations



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Caption: Experimental workflow for subcutaneous danofloxacin administration in cattle.



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Caption: Pharmacokinetic pathway of danofloxacin after subcutaneous injection.

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